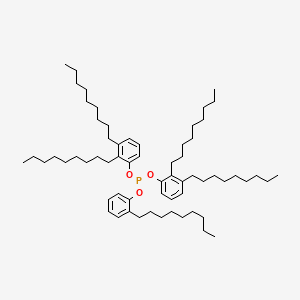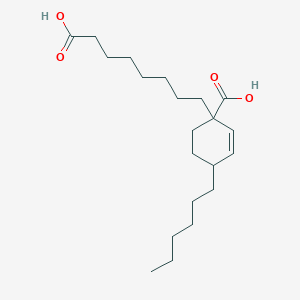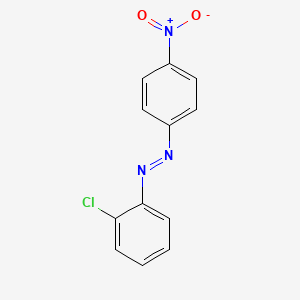
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of phosphinine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline typically involves the reaction of a phosphinine derivative with a butylating agent and N,N-dimethylaniline. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline would depend on its specific application. For example:
Catalysis: The compound may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline: can be compared with other phosphinine derivatives, such as:
Uniqueness
This compound: is unique due to its specific butyl and dimethylaniline substituents, which may impart distinct chemical and physical properties compared to other phosphinine derivatives.
Propriétés
Numéro CAS |
63429-66-3 |
|---|---|
Formule moléculaire |
C16H23NP2 |
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
4-(4-butyl-1,4-diphosphinin-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H23NP2/c1-4-5-10-18-11-13-19(14-12-18)16-8-6-15(7-9-16)17(2)3/h6-9,11-14H,4-5,10H2,1-3H3 |
Clé InChI |
SVMWTOSICJDFPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCP1C=CP(C=C1)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)

![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)


